molecular formula C14H20N4O3S B5683699 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B5683699
M. Wt: 324.40 g/mol
InChI Key: YNWNEFWGPFAXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PBIT, and it is a potent inhibitor of protein-protein interactions. Its unique chemical structure makes it an attractive candidate for drug development, particularly for the treatment of cancer and other diseases.

Mechanism of Action

PBIT exerts its effects by binding to specific regions of proteins that are involved in protein-protein interactions. By doing so, it disrupts the formation of protein complexes and inhibits downstream signaling pathways. This mechanism of action makes PBIT an attractive candidate for the development of drugs that target specific disease pathways.
Biochemical and Physiological Effects:
Studies have shown that PBIT has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, PBIT has been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PBIT in lab experiments is its high potency and specificity for protein-protein interactions. This makes it an attractive candidate for studying specific disease pathways and developing new drugs. However, one limitation of using PBIT is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PBIT, including the development of new drugs that target specific disease pathways, the optimization of synthesis methods to improve yields and purity, and the investigation of potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of PBIT and its potential applications in various fields.

Synthesis Methods

The synthesis of PBIT involves several steps, including the reaction of 2,5-dioxopyrrolidine with 5-isobutyl-1,3,4-thiadiazol-2-amine. The resulting product is then reacted with 4-bromobutanoyl chloride to yield the final compound, PBIT. The synthesis of PBIT has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

PBIT has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and protein-protein interaction studies. Its ability to inhibit protein-protein interactions has made it a promising candidate for the development of new drugs that target specific disease pathways. Additionally, PBIT has been shown to have anti-proliferative effects on cancer cells, making it a potential treatment option for various types of cancer.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-9(2)8-11-16-17-14(22-11)15-10(19)4-3-7-18-12(20)5-6-13(18)21/h9H,3-8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWNEFWGPFAXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

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